molecular formula C12H6ClF3O2 B14053703 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride

Cat. No.: B14053703
M. Wt: 274.62 g/mol
InChI Key: HICMUYRFYVSFTN-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride can be compared with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share the trifluoromethoxy group but differ in their core structures and reactivity. The naphthalene ring in this compound provides unique electronic and steric properties, making it distinct from other similar compounds .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the trifluoromethoxy group and the naphthalene ring, make it a valuable intermediate in various synthetic processes and research applications.

Properties

Molecular Formula

C12H6ClF3O2

Molecular Weight

274.62 g/mol

IUPAC Name

1-(trifluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)18-12(14,15)16/h1-6H

InChI Key

HICMUYRFYVSFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)Cl

Origin of Product

United States

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